3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane
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Overview
Description
Preparation Methods
The synthesis of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be achieved through several routes. One common method involves the [3+2] cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. Another approach involves the intramolecular N-alkylation in the presence of a base, which is well-known for synthesizing heterobicyclo[3.3.1]nonane derivatives .
Chemical Reactions Analysis
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the field of neurochemistry. Derivatives of 3,7-diazabicyclo[3.3.1]nonanes, including 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane, have been studied as positive allosteric modulators of AMPA receptors . These compounds have shown potential in the treatment of neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence . Additionally, they are being explored for their anticancer properties and applications in asymmetric catalysis .
Mechanism of Action
The mechanism of action of 3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane involves its interaction with AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter glutamate without directly activating the receptor itself . This modulation helps in fine-tuning the glutamatergic system, which is crucial for cognitive functions and memory formation . The compound binds to a specific allosteric site on the AMPA receptor, leading to increased receptor activity and improved synaptic transmission .
Comparison with Similar Compounds
3-Cinnamyl-9-propionyl-3,9-diazabicyclo(3.3.1)nonane can be compared with other diazabicyclo compounds such as 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and applications . For instance, some derivatives have been shown to possess dual orexin receptor antagonistic properties, serotonin reuptake inhibition, and dopamine transporter inhibition . The unique cinnamyl and propionyl groups in this compound contribute to its distinct pharmacological profile and potential therapeutic benefits .
Properties
CAS No. |
63978-05-2 |
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Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[3-[(E)-3-phenylprop-2-enyl]-3,7-diazabicyclo[3.3.1]nonan-9-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-18(22)19-16-11-20-12-17(19)14-21(13-16)10-6-9-15-7-4-3-5-8-15/h3-9,16-17,19-20H,2,10-14H2,1H3/b9-6+ |
InChI Key |
NGNZYIOQPQJODA-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(=O)C1C2CNCC1CN(C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C1C2CNCC1CN(C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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